N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide
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Overview
Description
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is a complex organic compound that features a morpholine ring, a benzoxadiazole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzoxadiazole ring through a cyclization reaction, followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves the coupling of the benzoxadiazole derivative with benzoyl chloride to form the benzamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: It serves as a fluorescent probe for imaging and tracking biological processes due to its benzoxadiazole moiety, which exhibits fluorescence properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide exerts its effects involves interactions with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems. The benzamide group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazole derivatives, morpholine-containing molecules, and benzamide analogs. Examples include:
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is unique due to its combination of a morpholine ring, benzoxadiazole moiety, and benzamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its fluorescence properties, in particular, distinguish it from many other compounds, enabling its use as a probe in biological imaging and diagnostics.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c22-17(12-4-2-1-3-5-12)18-13-6-7-14(16-15(13)19-24-20-16)21-8-10-23-11-9-21/h1-7H,8-11H2,(H,18,22) |
InChI Key |
ZKMNJSFAPKFSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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